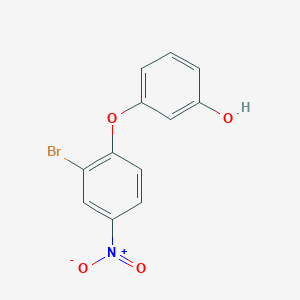

3-(2-Bromo-4-nitrophenoxy)phenol

Description

Overview of Phenoxy-Substituted Phenols in Chemical Research

Phenoxy-substituted phenols, a subset of diaryl ethers, are of considerable interest in chemical research. The presence of a hydroxyl group on one of the aromatic rings provides a reactive handle for further functionalization and can also participate in hydrogen bonding, influencing the molecule's physical and biological properties. researchgate.net Phenols, in general, are fundamental building blocks in the synthesis of pharmaceuticals, polymers, and dyes. The introduction of a phenoxy substituent can modulate the electronic and steric properties of the parent phenol (B47542), leading to novel chemical reactivity and potential applications. researchgate.net

Academic Context of Halogenated Nitrophenoxy Derivatives

The academic importance of halogenated and nitrated aromatic compounds is well-established. Halogen atoms, such as bromine, are known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitro group, a strong electron-withdrawing group, significantly impacts the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and influencing the acidity of phenolic protons. umass.edu

The combination of both halogen and nitro substituents on a phenoxy scaffold, as seen in 3-(2-Bromo-4-nitrophenoxy)phenol, creates a molecule with a unique electronic and steric profile. The presence of the nitro group ortho and para to the ether linkage activates the ring towards nucleophilic attack, a principle often exploited in synthesis. umass.edu Halogenated nitrophenols and their derivatives are frequently studied as intermediates in organic synthesis and have been investigated for their potential biological activities.

Research Gaps and Objectives for this compound Studies

Despite the clear academic interest in the constituent parts of this compound, a significant research gap exists for this specific molecule. There is a lack of dedicated studies detailing its synthesis, characterization, and potential applications.

A primary objective for future research would be the development of an efficient and selective synthesis of this compound. The Ullmann condensation, a classic copper-catalyzed reaction for forming diaryl ethers, would be a logical starting point for investigation. umass.edu This would involve the coupling of a salt of 3-hydroxyphenol with 1-bromo-2-fluoro-4-nitrobenzene or a similar activated aryl halide.

A thorough characterization of the compound would be essential. This would involve determining its physicochemical properties and acquiring detailed spectroscopic data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrNO4 |

|---|---|

Molecular Weight |

310.10 g/mol |

IUPAC Name |

3-(2-bromo-4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H8BrNO4/c13-11-6-8(14(16)17)4-5-12(11)18-10-3-1-2-9(15)7-10/h1-7,15H |

InChI Key |

MQHVFHUCTKKVJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 3 2 Bromo 4 Nitrophenoxy Phenol

X-ray Diffraction (XRD) Studies for Solid-State Structure

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The subsequent diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

For 3-(2-Bromo-4-nitrophenoxy)phenol, an SC-XRD study would provide critical insights into its molecular geometry. This would include the precise measurement of all bond lengths (e.g., C-C, C-O, C-Br, N-O) and bond angles within the molecule. Furthermore, the analysis would reveal the conformational arrangement of the two phenyl rings relative to each other, defined by the torsion angle of the ether linkage (C-O-C). The planarity of the phenyl rings and the orientation of the bromo and nitro substituent groups would also be accurately determined.

Hypothetical Data from Single-Crystal X-ray Diffraction:

Were the data available, it would be presented in a format similar to the interactive table below, detailing crystallographic parameters and key intramolecular dimensions.

| Parameter | Hypothetical Value Range | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | The space group defines the symmetry elements of the crystal lattice. |

| a (Å) | 10-20 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5-15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15-25 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90-110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| C-O-C Torsion Angle (°) | 115-125 | The dihedral angle defining the twist between the two phenyl rings around the central ether oxygen. |

| C-Br Bond Length (Å) | 1.85-1.95 | The distance between the carbon atom of the phenyl ring and the bromine atom. |

| N-O Bond Lengths (Å) | 1.20-1.25 | The distances between the nitrogen and oxygen atoms of the nitro group. |

Note: The values in this table are hypothetical and serve only to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

A PXRD analysis of this compound would be instrumental in identifying its crystalline phase and assessing its purity. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. This technique is particularly useful for distinguishing between different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Hypothetical Data from Powder X-ray Diffraction:

A typical PXRD pattern would be presented as a plot of diffraction intensity versus the diffraction angle (2θ). Key information that would be extracted and tabulated is shown below.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Calculated) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 28.9 | 3.09 | 30 |

Note: This table represents a hypothetical set of the most intense peaks from a powder diffraction pattern and is for illustrative purposes only.

Theoretical and Computational Chemistry Studies on 3 2 Bromo 4 Nitrophenoxy Phenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For 3-(2-Bromo-4-nitrophenoxy)phenol, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

Selection of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, M06-2x)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation interactions between electrons.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. B3LYP is widely used for its balance of computational cost and accuracy in predicting molecular geometries and energies for a vast range of organic compounds. dergipark.org.trresearchgate.net

M06-2X (Minnesota, 2006, with 2X amount of HF exchange) : This is a high-nonlocality hybrid meta-GGA functional. M06-2X is particularly well-suited for studying systems where non-covalent interactions, such as dispersion forces, are important. dergipark.org.trresearchgate.netnih.gov Given the structure of this compound with its multiple aromatic rings, M06-2X can provide a more accurate description of intramolecular interactions compared to standard functionals like B3LYP. researchgate.netresearchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. A common choice is a Pople-style basis set like 6-311++G(d,p) . This notation indicates a split-valence basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, allowing for a flexible and accurate description of the electron distribution. dergipark.org.tr

Table 1: Selected DFT Functionals and Basis Sets for Analysis of this compound No specific computational data for this compound was found in the searched literature. The table represents the typical theoretical framework selected for such an analysis.

| Functional | Type | Basis Set | Key Strengths for this Molecule |

|---|---|---|---|

| B3LYP | Hybrid-GGA | 6-311++G(d,p) | General reliability for geometry and electronic properties. |

| M06-2X | Hybrid meta-GGA | 6-311++G(d,p) | Superior handling of non-covalent and dispersion interactions. researchgate.netnih.gov |

Conformational Analysis and Energy Minimization

The presence of a flexible ether linkage in this compound allows for multiple spatial arrangements, or conformers. A conformational analysis is essential to identify the lowest energy (most stable) conformer. This process involves systematically rotating the dihedral angles around the C-O-C bond and performing a geometry optimization for each starting structure. The conformer with the absolute minimum energy on the potential energy surface (PES) is identified. This optimized geometry serves as the basis for all subsequent computational analyses. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to study excited states and predict electronic absorption spectra (like UV-Visible spectra). By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net The calculations are typically performed on the DFT-optimized ground state geometry. The choice of functional, such as B3LYP or CAM-B3LYP, and basis set influences the accuracy of the predicted spectra. researchgate.net These theoretical spectra provide insights into the electronic transitions occurring within the molecule, often corresponding to π → π* or n → π* transitions associated with the aromatic rings and nitro group.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT This table illustrates the type of data generated from a TD-DFT calculation. Specific values for the target molecule are not available in the provided search results.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | e.g., HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | e.g., HOMO-1 → LUMO |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO : Represents the ability to accept an electron. Regions where the LUMO is localized are prone to nucleophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more easily excitable and more chemically reactive. ijaemr.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO is likely concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. ijaemr.comresearchgate.net

Table 3: Frontier Molecular Orbital Properties of this compound This table shows representative data from an FMO analysis. Specific values for the target molecule are not available in the provided search results.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | Data not available | Energy of the highest occupied molecular orbital |

| E_LUMO | Data not available | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | Data not available | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is invaluable for quantifying intramolecular and intermolecular interactions.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals donor-acceptor interactions, which are quantified by the stabilization energy E(2). For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms of the ether linkage and the hydroxyl group into the antibonding orbitals (π*) of the aromatic rings. These interactions stabilize the molecule and provide insight into its electronic structure and conjugation pathways. wisc.eduresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. It is an essential tool for identifying the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

The MEP surface is color-coded to indicate charge distribution:

Red/Yellow : Regions of negative potential, rich in electrons. These are sites for electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro group and the hydroxyl group. researchgate.netresearchgate.net

Blue : Regions of positive potential, electron-deficient. These are sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site.

Green : Regions of neutral potential.

The MEP surface provides a clear, visual representation of the molecule's reactivity and charge distribution, complementing the insights gained from FMO and NBO analyses. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal, it provides a graphical representation of contacts between molecules. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions, while blue regions represent longer contacts. nih.gov

For this compound, the analysis would elucidate the roles of its various functional groups in crystal packing. The presence of a hydroxyl group (-OH), a nitro group (-NO₂), and a bromine atom (-Br) suggests a complex network of interactions. The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). scirp.org

The expected interactions for this compound would include:

O···H/H···O Contacts: These are anticipated to be significant due to the hydroxyl and nitro groups, likely forming strong O-H···O hydrogen bonds, which often dominate crystal packing in substituted phenols. mq.edu.au

H···H Contacts: As with most organic molecules, these van der Waals interactions would constitute a large portion of the total surface area. nih.gov

Br···H/H···Br Contacts: The bromine atom can participate in halogen bonding and other weaker contacts, which would be visible on the Hirshfeld surface. scirp.org

Other Contacts: Interactions involving the nitro group, such as N···O and O···O contacts, as well as π-π stacking interactions between the phenyl rings, may also be present. mq.edu.au

A quantitative breakdown of these interactions is presented in the fingerprint plots, showing the percentage contribution of each contact type to the total Hirshfeld surface area.

Table 1: Illustrative Hirshfeld Surface Contact Contributions for this compound Note: This table presents hypothetical data for illustrative purposes based on typical findings for similar compounds.

| Interaction Type | Reciprocal Contacts | Contribution (%) |

|---|---|---|

| Hydrogen-related | H···H | 35.5 |

| Oxygen-Hydrogen | O···H / H···O | 28.2 |

| Bromine-Hydrogen | Br···H / H···Br | 10.8 |

| Carbon-Hydrogen | C···H / H···C | 9.5 |

| Carbon-Carbon | C···C | 5.3 |

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. arxiv.orgscielo.org.mx These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2. A larger energy gap corresponds to higher hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): This measures the stabilization in energy when the system acquires additional electronic charge from the environment, defined as ω = μ²/2η (where μ is the chemical potential, approximately -χ). arxiv.org A high electrophilicity index suggests the molecule is a good electrophile. researchgate.net

Local reactivity descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. arxiv.org

For this compound, the electron-withdrawing nitro group and the electronegative bromine and oxygen atoms would significantly influence these parameters, likely resulting in a high electrophilicity index and specific reactive sites.

Table 2: Hypothetical Global Reactivity Descriptors for this compound Note: These values are hypothetical and serve to illustrate the output of a DFT calculation.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | - |

| LUMO Energy | ELUMO | -3.2 | - |

| Energy Gap | ΔE | 4.3 | ELUMO - EHOMO |

| Ionization Potential | I | 7.5 | -EHOMO |

| Electron Affinity | A | 3.2 | -ELUMO |

| Electronegativity | χ | 5.35 | (I + A) / 2 |

| Chemical Hardness | η | 2.15 | (I - A) / 2 |

| Chemical Softness | S | 0.465 | 1 / η |

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic parameters, providing a powerful complement to experimental data. semanticscholar.org These simulations, typically performed using DFT methods, aid in the structural elucidation and assignment of experimental spectra. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands in an experimental FT-IR spectrum. researchgate.net For this compound, key vibrational modes would include the O-H stretch, aromatic C-H stretches, C=C ring stretches, C-O ether stretches, N-O stretches of the nitro group, and the C-Br stretch. Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. semanticscholar.org The calculated shifts are compared to experimental values (relative to a standard like TMS) to confirm the molecular structure. For this molecule, distinct signals would be expected for the protons and carbons on the two different phenyl rings.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the maximum absorption wavelengths (λmax). researchgate.net The analysis of the orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. researchgate.net

Table 3: Illustrative Comparison of Simulated and Experimental Spectroscopic Data for this compound Note: This table contains hypothetical data for illustrative purposes.

| Spectroscopic Data | Parameter | Simulated Value | Experimental Value |

|---|---|---|---|

| IR (cm⁻¹) | O-H stretch | 3450 | 3435 |

| N-O asym. stretch | 1525 | 1518 | |

| C-Br stretch | 680 | 675 | |

| ¹H NMR (ppm) | H on C1' (phenol ring) | 7.35 | 7.32 |

| H on C3 (nitro-ring) | 8.15 | 8.12 | |

| ¹³C NMR (ppm) | C-OH | 155.8 | 155.5 |

| C-Br | 115.2 | 115.0 |

| UV-Vis (nm) | λmax (π→π*) | 318 | 320 |

Chemical Reactivity and Transformation Pathways of 3 2 Bromo 4 Nitrophenoxy Phenol

Nucleophilic Substitution Reactions at the Bromine and Nitro Sites

The presence of a bromine atom and a nitro group on one of the phenyl rings makes 3-(2-bromo-4-nitrophenoxy)phenol a substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group, particularly when it is ortho or para to the bromine, activates the ring towards nucleophilic attack. stackexchange.com This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

Common nucleophiles that can participate in these reactions include alkoxides, phenoxides, amines, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in the feasibility of the substitution reaction.

While less common, the nitro group itself can be displaced under certain conditions, especially with strong nucleophiles. However, displacement of the bromine is generally more favorable due to the better leaving group ability of the bromide ion compared to the nitrite ion.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Methoxide (CH₃O⁻) | 3-(2-Methoxy-4-nitrophenoxy)phenol |

| Ammonia (NH₃) | 3-(2-Amino-4-nitrophenoxy)phenol |

| Thiophenoxide (C₆H₅S⁻) | 3-(2-(Phenylthio)-4-nitrophenoxy)phenol |

Electrophilic Aromatic Substitution Reactivity of the Phenol (B47542) Rings

The two phenol rings in this compound are susceptible to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, significantly increasing the electron density of the aromatic ring and making it more nucleophilic. libretexts.orgwikipedia.org In contrast, the bromo and nitro substituents are deactivating groups, with the nitro group being a meta-director and the bromo group being an ortho-, para-director with a deactivating inductive effect.

The interplay of these directing effects determines the regioselectivity of electrophilic substitution. The unsubstituted phenol ring is highly activated by the hydroxyl group, directing incoming electrophiles to the positions ortho and para to it. On the other hand, the substituted ring is deactivated by the bromo and nitro groups. Electrophilic attack on this ring is less favorable and would be directed by the combined influence of all three substituents.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, reaction with dilute nitric acid at room temperature would likely lead to nitration on the more activated, unsubstituted phenol ring. chemguide.co.uk Similarly, bromination with bromine water would also favor substitution on the activated ring, potentially leading to polybromination due to the strong activating effect of the hydroxyl group. savemyexams.comsavemyexams.com

Reductive and Oxidative Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo both reduction and oxidation, although reduction is far more common and synthetically useful.

Reduction: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com A wide array of reducing agents can be employed, offering varying degrees of selectivity. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a clean and efficient method. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and effective reducing agents. masterorganicchemistry.com

Other Reagents: Sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also commonly used for this transformation. masterorganicchemistry.com

Partial reduction of the nitro group can also be achieved to yield intermediate oxidation states such as nitroso or hydroxylamine derivatives, depending on the reaction conditions and the reducing agent used. wikipedia.org

Oxidation: The oxidation of a nitro group is not a common transformation as it is already in a high oxidation state.

Directed C-H Functionalization Studies on Phenol Derivatives

The field of C-H functionalization has emerged as a powerful tool for the efficient construction of complex molecules. nih.gov In the context of phenol derivatives, the hydroxyl group can act as an intrinsic directing group, guiding transition metal catalysts to functionalize the C-H bonds at the ortho position. researchgate.netnih.gov This strategy avoids the need for pre-installing and later removing an external directing group. researchgate.net

For this compound, the hydroxyl group on the unsubstituted ring could direct ortho-C-H functionalization reactions such as arylation, alkenylation, or acylation. elsevierpure.com These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. nih.gov The specific reaction conditions, including the choice of catalyst, oxidant, and solvent, would determine the outcome of the functionalization. The presence of the other functional groups on the second ring could influence the catalyst's activity and selectivity.

Recent advancements have also explored meta-selective C-H functionalization of phenols by employing specialized directing groups, although this is a more challenging transformation. nih.gov

Cleavage and Formation of Ether Linkages in Diarylether Systems

The diaryl ether linkage in this compound is generally stable. However, it can be cleaved under harsh conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, is a common method for cleaving ethers. openstax.org For aryl ethers, the reaction proceeds to give a phenol and an aryl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com In this specific molecule, cleavage would likely yield 3-hydroxyphenol and 2-bromo-4-nitrophenol.

The formation of the diaryl ether linkage can be achieved through nucleophilic aromatic substitution, where a phenoxide attacks an activated aryl halide. For instance, the reaction of 3-hydroxyphenoxide with 1-bromo-2-chloro-5-nitrobenzene could be a potential synthetic route. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is another classic method for forming diaryl ethers.

Investigation of Reaction Mechanisms through Kinetic and Mechanistic Studies

Understanding the mechanisms of the various reactions of this compound requires detailed kinetic and mechanistic studies. For instance, in nucleophilic aromatic substitution, kinetic studies can help elucidate the rate-determining step, which is typically the formation of the Meisenheimer complex. stackexchange.com The effect of solvent polarity and the nature of the nucleophile on the reaction rate can provide insights into the transition state.

For electrophilic aromatic substitution, kinetic studies can quantify the activating and deactivating effects of the various substituents on the phenol rings. The relative rates of substitution at different positions can be determined to understand the regioselectivity.

Mechanistic studies for C-H functionalization reactions often involve identifying the active catalytic species and probing the key steps of the catalytic cycle, such as C-H activation and reductive elimination. Isotope labeling experiments can be employed to determine the mechanism of bond cleavage and formation.

Advanced Applications in Materials Science for 3 2 Bromo 4 Nitrophenoxy Phenol Derivatives

Role as Precursors in Polymer Chemistry for Functional Plastics

The molecular architecture of 3-(2-Bromo-4-nitrophenoxy)phenol derivatives makes them highly attractive precursors for the synthesis of functional plastics. The presence of reactive sites, including the phenolic hydroxyl group and the potential for reactions involving the bromo and nitro substituents, allows for their incorporation into a diverse range of polymer backbones. Researchers have begun to explore the polymerization of monomers derived from this scaffold to create plastics with enhanced thermal stability, specific optical properties, and tailored solubility characteristics.

The synthesis of these functional polymers often involves polycondensation or polyetherification reactions, where the di-functional nature of modified this compound monomers is leveraged to build long polymer chains. The resulting polymers can exhibit properties that are directly influenced by the constituent monomer. For instance, the nitro group can be chemically reduced to an amino group post-polymerization, providing a route to materials with different chemical and physical properties, including altered solubility and the potential for further functionalization.

Detailed research findings on the polymerization of specific this compound-based monomers are still emerging. However, initial studies on analogous nitrophenoxy-containing polymers suggest that the incorporation of such units can lead to materials with high glass transition temperatures and excellent thermal stability, making them suitable for applications requiring robust performance at elevated temperatures. The bromine atom also presents an opportunity for post-polymerization modification through reactions such as cross-coupling, enabling the introduction of other functional moieties to fine-tune the material's properties.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Technique | Monomer Functionalization | Potential Polymer Properties |

| Polycondensation | Diol or Dicarboxylic Acid Derivatives | High thermal stability, good mechanical strength |

| Polyetherification | Activated Aryl Halide Displacement | Enhanced solubility in organic solvents, processability |

| Post-polymerization Modification | Reduction of Nitro Group, Cross-coupling at Bromo-site | Tunable optical and electronic properties, cross-linked networks |

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

The field of organic electronics has witnessed explosive growth, with organic light-emitting diodes (OLEDs) being one of its most successful commercial applications. The performance of these devices is critically dependent on the properties of the organic materials used in their various layers, including the hole transport, emissive, and electron transport layers. Derivatives of this compound are being investigated for their potential to serve as key components in these devices.

The aromatic and electron-deficient nature of the nitrophenoxy moiety, combined with the ability to introduce various substituents, allows for the tuning of the electronic properties of these molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial aspect in designing materials for efficient charge injection, transport, and recombination in OLEDs.

While direct integration of this compound itself is not widely documented, the synthesis of larger, more complex molecules incorporating this structural motif is a promising research direction. For example, it can serve as a building block for creating hole-transporting or electron-transporting materials. The bromo-functionality is particularly useful as it allows for the construction of larger conjugated systems through cross-coupling reactions, which are often essential for achieving the desired electronic and photophysical properties for OLED applications.

Table 2: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Desired Material Properties | Role of this compound Moiety |

| Hole Transport Layer (HTL) | High hole mobility, appropriate HOMO level | Core structure for synthesizing larger hole-transporting molecules |

| Emissive Layer (EML) | High photoluminescence quantum yield, tunable emission color | Building block for fluorescent or phosphorescent emitters |

| Electron Transport Layer (ETL) | High electron mobility, appropriate LUMO level | Precursor for electron-deficient materials |

Development of Novel Functional Materials Beyond Biological Applications

The versatility of the this compound scaffold extends beyond the realms of polymer chemistry and organic electronics into the development of a wide array of other novel functional materials. The unique combination of functional groups allows for its use as a precursor in the synthesis of materials with applications in areas such as advanced coatings, sensors, and high-performance composites.

The presence of the polar nitro group and the phenoxy linkage can impart specific surface properties, making derivatives of this compound interesting candidates for the development of functional coatings with tailored adhesion, wettability, and chemical resistance. Furthermore, the potential for chemical transformation of the nitro and bromo groups opens up possibilities for creating materials that can respond to external stimuli, such as changes in pH or the presence of specific analytes, forming the basis for novel chemical sensors.

Research is also exploring the incorporation of these molecules into metal-organic frameworks (MOFs) or as ligands for functional coordination complexes. The phenoxy and nitro groups can act as binding sites for metal ions, leading to the formation of materials with interesting catalytic, magnetic, or porous properties. The development of such materials is still in its early stages, but the foundational chemistry of this compound suggests a rich and largely untapped potential for creating a new generation of functional materials with diverse and advanced applications.

Table 3: Emerging Applications of Functional Materials from this compound Derivatives

| Application Area | Material Type | Key Functional Aspect |

| Advanced Coatings | Functionalized Polymers/Resins | Enhanced adhesion, chemical resistance, tunable surface energy |

| Chemical Sensors | Stimuli-responsive Polymers/Surfaces | Colorimetric or fluorescent response to specific analytes |

| High-Performance Composites | Polymer Matrix Additives | Improved thermal stability and mechanical properties |

| Catalysis | Ligands for Metal Complexes | Tailored catalytic activity and selectivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Bromo-4-nitrophenoxy)phenol, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of bromo and nitro groups. Key steps include:

- Substrate Activation : Use a phenol derivative (e.g., 3-hydroxyphenol) and a halogenated nitroarene (e.g., 2-bromo-4-nitrochlorobenzene) under alkaline conditions to facilitate ether bond formation.

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature Control : Moderate heating (60–80°C) balances reaction speed and side-product minimization.

- Monitoring : Track progress via TLC or HPLC, referencing retention times of intermediates like 4-(3-bromopropoxy)phenol analogs .

Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

- Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ether linkage formation (e.g., deshielded aromatic protons near electron-withdrawing groups).

- UV-Vis Spectroscopy : Quantifies π→π* and n→π* transitions, with absorbance peaks typically between 250–400 nm for nitroaromatics .

- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers address solubility challenges when working with this compound in biological assays?

- Answer :

- Solvent Systems : Use DMSO for initial stock solutions, diluted in aqueous buffers (ensure compatibility with assay conditions).

- Surfactants : Non-ionic surfactants (e.g., Tween-80) enhance solubility without disrupting biomolecular interactions.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification while retaining core reactivity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

- Answer :

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Use synchrotron sources for weak scatterers like bromine.

- SHELXL Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, O, N) and constrain hydrogen positions using HFIX commands. For twinned crystals, use the TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Tools : Check for overfitting using R-free values and the ADDSYM algorithm in PLATON to detect missed symmetry .

Q. What computational strategies predict hydrogen-bonding networks in crystalline this compound, and how do these interactions influence material properties?

- Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using Etter’s formalism to map supramolecular motifs. The nitro and hydroxyl groups often form intermolecular O–H⋯O/N bonds, stabilizing layered or helical packing .

- DFT Calculations : Optimize hydrogen-bond geometries at the B3LYP/6-311+G(d,p) level to predict stabilization energies and correlate with thermal stability (TGA data) .

Q. How do competing substitution pathways (e.g., nucleophilic vs. radical) influence the functionalization of this compound?

- Answer :

- Nucleophilic Substitution : Favored in polar solvents (e.g., DMF) with strong bases (e.g., K₂CO₃), targeting the bromine site. Steric hindrance from the nitrophenoxy group may slow kinetics.

- Radical Pathways : Initiated by AIBN or light, these pathways enable C–Br bond homolysis for coupling reactions (e.g., Stille or Suzuki). ESR spectroscopy can detect radical intermediates .

- Competition Analysis : Monitor product ratios via GC-MS under varying conditions (e.g., solvent polarity, initiator presence).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.